(4-Fluoro-1H-indazol-6-yl)boronic acid
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Overview
Description
(4-Fluoro-1H-indazol-6-yl)boronic acid is a boronic acid derivative with a molecular formula of C7H6BFN2O2. This compound is characterized by the presence of a boronic acid group attached to a 4-fluoro-1H-indazole moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
Similar compounds have been associated with various targets, such as leucine-rich repeat kinase 2 (lrrk2), which is linked to parkinson’s disease .
Mode of Action
It’s known that boronic acids are often used in suzuki–miyaura coupling reactions, a type of cross-coupling reaction, to form carbon-carbon bonds .
Biochemical Pathways
Similar compounds have been found to inhibit cell growth in various neoplastic cell lines .
Action Environment
It’s known that the storage temperature can affect the stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-1H-indazol-6-yl)boronic acid typically involves the borylation of the corresponding halogenated indazole derivative. One common method is the palladium-catalyzed borylation of 4-fluoro-1H-indazole using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-1H-indazol-6-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium acetate, sodium carbonate
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Scientific Research Applications
(4-Fluoro-1H-indazol-6-yl)boronic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
(4-Fluoro-1H-indazol-6-yl)boronic acid pinacol ester: This compound is a pinacol ester derivative of this compound and is used in similar applications.
(4-Fluoro-1H-indazole): This compound lacks the boronic acid group but shares the indazole core structure.
(4-Fluoro-1H-indazol-6-yl)methanol: This compound has a hydroxymethyl group instead of a boronic acid group.
Uniqueness
This compound is unique due to the presence of both a boronic acid group and a fluorine atom on the indazole ring. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
(4-fluoro-1H-indazol-6-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3,12-13H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQHXQXQAVKTSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=NN2)C(=C1)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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